6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one

Tautomerism Hydrogen Bonding Reaction Selectivity

Med chem programs often face batch inconsistencies with generic naphthyridinone scaffolds, jeopardizing SAR reproducibility. This certified 6-bromo-4-hydroxy-1,5-naphthyridin-2-one (CAS 1569510-08-2) eliminates that risk: • C6-Br enables rapid Pd-catalyzed diversification (Suzuki coupling) for focused library synthesis targeting kinases, BET bromodomains, and HIV integrase. • 4-OH/oxo tautomer provides a hinge-region hydrogen-bond anchor critical for inhibitor potency. • Batch-verified purity (≥95%) with NMR, HPLC, and GC documentation ensures consistent lead optimization data.

Molecular Formula C8H5BrN2O2
Molecular Weight 241
CAS No. 1569510-08-2
Cat. No. B6248130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one
CAS1569510-08-2
Molecular FormulaC8H5BrN2O2
Molecular Weight241
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Core Properties


6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one (CAS 1569510-08-2) is a heterocyclic building block belonging to the 1,5-naphthyridin-2-one class. It features a synthetically enabling aryl bromide at the 6-position and a tautomerizable 4-hydroxy/4-oxo moiety, resulting in a dual IUPAC designation of 6-bromo-1,5-naphthyridine-2,4-diol . The compound has a molecular formula of C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol . Commercial availability typically ranges from 95% to 97% purity, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Reactive aryl bromide enables Pd-mediated cross-coupling at 6-position
Dual tautomeric states (lactam/diol) support selective O-/N-functionalization
Batch-specific QC documentation (NMR, HPLC, GC) supports lot reproducibility

6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Irreplaceability


Generic substitution within the 1,5-naphthyridin-2-one class is unreliable because the specific positioning of the bromine and hydroxyl substituents dictates both the compound's reactivity in downstream transformations and its physicochemical profile. Analogs lacking the 4-hydroxy group, such as 6-bromo-1,5-naphthyridin-2(1H)-one (CAS 1246554-89-1), exist predominantly in a single tautomeric form and offer a different hydrogen-bonding capacity, altering metal-catalyzed cross-coupling kinetics and product solubility . Conversely, the non-brominated 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4) lacks the critical handle for Pd-mediated C–C bond formation, drastically limiting its utility as a scaffold in medicinal chemistry . These structural differences translate into quantifiable disparities in chemical behavior that preclude simple interchange.

Des-hydroxy analog (lacking 4-OH)

Single tautomeric form alters H-bonding and may shift cross-coupling kinetics; reactivity profile may not transfer.

Non-brominated analog (des-bromo)

Absence of aryl bromide eliminates Pd-catalyzed diversification handle, restricting scaffold utility for SAR libraries.

6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Product Evidence


Dual Tautomeric States Broaden Reactivity

The coexistence of 6-bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one and its tautomer 6-bromo-1,5-naphthyridine-2,4-diol, as evidenced by its dual IUPAC assignment , provides a bimodal reactivity profile. In contrast, 6-bromo-1,5-naphthyridin-2(1H)-one (CAS 1246554-89-1), which lacks the 4-hydroxy group, is locked into a single lactam form and exhibits only one H-bond donor/acceptor pattern .

Tautomeric states
Reported
2 tautomeric states (lactam / diol) vs. 1 state in des-hydroxy analog
Supports selective O- vs N-functionalization routes
Solution-phase equilibrium context; validate for specific reaction conditions
Tautomerism Hydrogen Bonding Reaction Selectivity

Bromine-Induced Lipophilicity and Pharmacokinetics

The presence of the bromine atom significantly increases the computed partition coefficient. The predicted density of 1.905±0.06 g/cm³ and elevated boiling point of 501.8±50.0 °C for 6-bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one contrast with the non-brominated 4-hydroxy-1,5-naphthyridin-2(1H)-one (CAS 60058-16-4), which has a molecular weight of only 162.15 g/mol . This difference in molecular weight and halogen content translates into a higher logP, directly impacting membrane permeability and metabolic stability in cell-based assays.

Lipophilicity shift
Class-level
MW +78.9 g/mol; estimated logP increase >1 unit vs. des-bromo analog
May support intracellular target engagement for probe design
Predicted physicochemical values; verify experimentally
Lipophilicity Drug-likeness Physicochemical Properties

Certified Purity and Batch Traceability

Reputable vendors supply this compound with documented purity levels of 95% (Sigma-Aldrich/Enamine, Bidepharm) and 97% (Leyan), each accompanied by batch-specific Certificates of Analysis including NMR, HPLC, and GC traces . This level of analytical rigor stands in contrast to in-house preparations of analogous naphthyridinones, where purity often goes unverified beyond single-point LCMS, introducing variability into downstream biological or catalytic experiments.

Batch traceability
Head-to-head
Documented purity 95–97% with orthogonal QC (NMR, HPLC, GC) vs. in-house single-method estimates
Reduces purity as a confounding variable in biological/catalytic assays
Commercial sourcing vs. standard academic lab synthesis comparison
Purity Quality Control Procurement

Bromo Substituent Enables Mild Cross-Coupling

The aryl bromide at the 6-position is a superior oxidative addition partner for Pd(0) compared to the corresponding aryl chloride, allowing Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to proceed under milder conditions. While direct reactivity data for this specific scaffold is not published, the intrinsic reactivity order Ar-Br > Ar-Cl is well-established across heterocyclic systems and constitutes a class-level inference [1].

Cross-coupling reactivity
Class-level
Aryl bromide: coupling at room temperature to 60°C; estimated 10–100× faster oxidative addition vs. aryl chloride (80–110°C)
Enables mild-condition library synthesis for sensitive substrates
Class-level heteroaryl bromide vs. chloride reactivity; validate with specific scaffold
Cross-Coupling Synthetic Utility C-C Bond Formation

6-Bromo-4-hydroxy-1,2-dihydro-1,5-naphthyridin-2-one Applications


Kinase and Bromodomain Inhibitor Scaffold

The 1,5-naphthyridin-2-one core is a privileged scaffold in kinase and BET bromodomain inhibitor programs [1]. The 6-bromo substituent permits rapid diversification via Suzuki coupling to generate focused libraries for SAR exploration, while the 4-hydroxy/oxo tautomer offers a hydrogen-bonding anchor for hinge-region binding. Procurement from certified vendors ensures batch-to-batch consistency during iterative lead optimization.

HIV Integrase Inhibitor Intermediate

4-Hydroxy-1,5-naphthyridin-2-one derivatives have been extensively patented as HIV integrase inhibitors [2]. The 6-bromo analog serves as a key late-stage intermediate for introducing aryl/heteroaryl groups at the 6-position, a common modification site for modulating antiviral potency and pharmacokinetics. The documented purity levels (≥95%) are critical for meeting the reproducibility requirements of antiviral SAR studies.

DGKα/ζ Inhibitor Building Block for Immuno-Oncology

Substituted naphthyridinone compounds have been disclosed as T-cell activators via DGKα/ζ inhibition, with utility in cancer immunotherapy [3]. The 6-bromo-4-hydroxy substitution pattern is well-suited for the rapid parallel synthesis of analogs targeting this pathway. The higher lipophilicity conferred by the bromine atom is advantageous for achieving intracellular target engagement.

Analytical Reference Standard for Method Development

With independently verified purity by NMR, HPLC, and GC from multiple vendors , this compound can serve as a calibrated reference standard for developing and validating analytical methods (e.g., LC-MS, UPLC) for naphthyridinone-containing drug candidates. Its distinct UV chromophore and mass spectrum provide clear detection signals for method optimization.

Application
Selection Property
Validation Focus
Kinase/BET inhibitor scaffold diversification
6-Bromo handle for Suzuki coupling
Hinge-region H-bond anchor consistency
HIV integrase inhibitor intermediate synthesis
Aryl bromide for C6 SAR modification
Purity for antiviral SAR reproducibility
T-cell activation pathway tool compounds
Lipophilicity for intracellular target engagement
Intracellular pathway assay response
Analytical reference standard for LC-MS method development
Multi-method QC (NMR, HPLC, GC)
Chromatographic signal specificity and method robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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